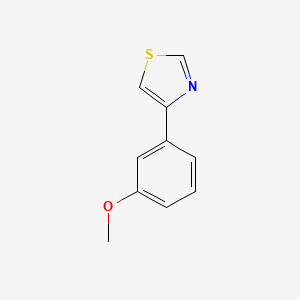

4-(3-Methoxyphenyl)-1,3-thiazole

Overview

Description

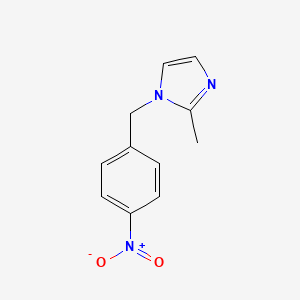

Thiazoles are a class of organic compounds that contain a five-membered aromatic ring of four carbon atoms and one nitrogen atom. The 4-(3-Methoxyphenyl)-1,3-thiazole compound would contain a methoxyphenyl group attached to the fourth carbon of the thiazole ring .

Molecular Structure Analysis

The molecular structure of thiazoles typically consists of a planar, aromatic ring system. The presence of the methoxyphenyl group in 4-(3-Methoxyphenyl)-1,3-thiazole would likely introduce additional complexity to the molecular structure .Chemical Reactions Analysis

Thiazoles are known to participate in a variety of chemical reactions, often serving as precursors to other compounds in pharmaceutical and materials science . The specific reactions involving 4-(3-Methoxyphenyl)-1,3-thiazole are not detailed in the available literature.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Thiazoles are generally stable compounds that are resistant to oxidation and reduction . The specific properties of 4-(3-Methoxyphenyl)-1,3-thiazole are not detailed in the available literature.Scientific Research Applications

Application 1: Anticancer Agent Candidate

- Summary of the Application : A hybrid compound of chalcone-salicylate, which includes a 4-methoxyphenyl group, has been synthesized and studied for its potential as an anticancer agent . The compound was created using a linker mode approach under reflux condition .

- Methods of Application or Experimental Procedures : The structure of the compound was established by spectroscopic analysis including UV-Vis, FT-IR, HRMS, 1D, and 2D NMR . A computational approach was also applied through molecular docking and MD simulation to explore its potency against breast cancer .

- Results or Outcomes : The results of the molecular docking study showed that the compound exhibited more negative value of binding free energy (-8.15 kcal/mol) than tamoxifen (-7.00 kcal/mol) . Based on the studies, it can be predicted that the compound has a cytotoxic activity potency against breast cancer through ERα inhibition .

Application 2: Nonlinear Optical Applications

- Summary of the Application : An organic co-crystal, 4-hydroxy-3-methoxybenzaldehyde nicotinamide (4H3MN), has been studied for its potential in third harmonic nonlinear optical applications .

- Methods of Application or Experimental Procedures : The co-crystal was grown by slow evaporation method using ethanol solvent . The structural parameters and crystalline nature of the co-crystal were analyzed by X-ray diffraction techniques . The functional groups and vibrational modes were analyzed by spectral studies . The transparency, cut-off wavelength, and emission property were analyzed using UV–Vis spectrophotometer and PL studies . Thermal stability and hardness behavior were analyzed . The Z-scan technique was used to analyze the third harmonic NLO properties of the grown material .

- Results or Outcomes : The polarizability and first-order hyperpolarizability of 4H3MN molecule has obtained values 3.837×10 –23 esu and 2.19×10 –29 esu, respectively .

Application 3: Therapeutic Applications for Cystic Fibrosis

- Summary of the Application : Synthetic analogues of (1E,6E)-1,7-Bis(4-hydroxy-3-methoxyphenyl)-1,6-heptadiene-3,5-dione have been studied for their therapeutic applications for cystic fibrosis .

- Methods of Application or Experimental Procedures : The synthetic analogues were designed to correct altered CFTR trafficking and the associated impaired chloride (Cl-) ion transport .

- Results or Outcomes : The study is still ongoing and the results are not yet published .

Application 4: Biological Imaging and Radioimaging

- Summary of the Application : Various biological studies on metal curcumin complexes, which include a 4-methoxyphenyl group, are directed toward their use in biological imaging and radioimaging .

- Methods of Application or Experimental Procedures : The homoleptic copper (II) diethylcurcumin complex Cu (Et2Curc)2(dioxane) (Et2Curc = 1,7-bis (4-ethoxy-3-methoxyphenyl)-1,6-heptadiene-3,5-dione) is a typical example of such complexes .

- Results or Outcomes : The results of these studies are not yet published .

Future Directions

properties

IUPAC Name |

4-(3-methoxyphenyl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NOS/c1-12-9-4-2-3-8(5-9)10-6-13-7-11-10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJKPLTGRSPEYOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CSC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40408627 | |

| Record name | 4-(3-methoxyphenyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40408627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Methoxyphenyl)-1,3-thiazole | |

CAS RN |

35582-20-8 | |

| Record name | 4-(3-methoxyphenyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40408627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(Trifluoromethyl)phenyl]propanedial](/img/structure/B1366175.png)

![4-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic Acid](/img/structure/B1366183.png)

![2-[[(2,2-diphenylacetyl)amino]carbamoyl]cyclohexane-1-carboxylic Acid](/img/structure/B1366184.png)

![2-[(Carbamoylmethyl)amino]acetamide](/img/structure/B1366206.png)

![4-[(2-Isopropylphenyl)amino]-4-oxobutanoic acid](/img/structure/B1366212.png)

![N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]pyrazine-2-carboxamide](/img/structure/B1366214.png)